6-Bromo-2,3-difluorobenzoic acid
Overview
Description
6-Bromo-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 and a molecular weight of 237.00 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and two fluorine atoms. This compound is primarily used in research and development within the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
It is believed to function as a competitive inhibitor of enzymes like cytochrome p450, along with other enzymes involved in the metabolism of organic compounds .
Mode of Action
As a competitive inhibitor, it likely binds to the active site of its target enzymes, preventing the binding of their natural substrates and thus inhibiting the enzymes’ activity .
Biochemical Pathways
Given its potential role as an inhibitor of cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-2,3-difluorobenzoic acid are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .
Result of Action
As a potential inhibitor of cytochrome p450 enzymes, it could impact the metabolism of various substances within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used in a well-ventilated area and kept away from moisture . It should also be handled with care to avoid physical damage to containers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the carboxylic acid group .
Scientific Research Applications
6-Bromo-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzonitrile
Comparison: 6-Bromo-2,3-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIYHMCGMOJBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624714 | |
Record name | 6-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183065-72-7 | |
Record name | 6-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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